molecular formula C14H15N3O3S2 B2459852 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034407-60-6

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2459852
CAS RN: 2034407-60-6
M. Wt: 337.41
InChI Key: YKZILINRYGNVLT-UHFFFAOYSA-N
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Description

Benzo[b]thiophene is a polycyclic aromatic hydrocarbon with a five-membered ring containing a sulfur atom . Imidazole is a five-membered planar ring, which includes two nitrogen atoms and has a wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves coupling reactions and electrophilic cyclization reactions . The synthesis of imidazole derivatives can be achieved through several methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and a primary amine .


Molecular Structure Analysis

The molecular structure of benzo[b]thiophene and imidazole derivatives can be analyzed using techniques such as single crystal X-ray diffraction . These techniques provide information about the geometric features and underlying intermolecular interactions that determine the packing in the crystalline lattice .


Chemical Reactions Analysis

Benzo[b]thiophene and imidazole rings can undergo various chemical reactions. For instance, benzo[b]thiophene can undergo reactions such as electrophilic aromatic substitution . Imidazole can act as a nucleophile in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For instance, the presence of the benzo[b]thiophene and imidazole rings can impact the compound’s solubility, melting point, and reactivity .

Mechanism of Action

While the specific mechanism of action for your compound is not available, compounds containing benzo[b]thiophene and imidazole rings have been studied for their biological activities. For example, some benzo[b]thiophene derivatives have shown anti-inflammatory, antimicrobial, and anticancer properties . Imidazole derivatives have a wide range of biological activities and are found in many important drugs .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some benzo[b]thiophene and imidazole derivatives can be hazardous and cause skin and eye irritation, and respiratory issues .

Future Directions

The development of new benzo[b]thiophene and imidazole derivatives continues to be an active area of research, given their wide range of biological activities . Future work could involve the synthesis and study of new derivatives, including those with potential medicinal applications.

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-17-7-14(15-9-17)22(19,20)16-6-12(18)11-8-21-13-5-3-2-4-10(11)13/h2-5,7-9,12,16,18H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZILINRYGNVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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